molecular formula C18H26O4 B12777092 Ethylhexyl ferulate CAS No. 391900-25-7

Ethylhexyl ferulate

Cat. No.: B12777092
CAS No.: 391900-25-7
M. Wt: 306.4 g/mol
InChI Key: VFRQPMMHAPIZIP-PKNBQFBNSA-N
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Description

Preparation Methods

Ethylhexyl ferulate can be synthesized through enzymatic esterification of ferulic acid with 2-ethylhexanol. The process typically involves the use of immobilized lipase from Candida antarctica (Novozym 435) as a catalyst. The reaction is carried out under solvent-free conditions and reduced pressure evaporation to enhance the yield and efficiency. Optimal conditions for the synthesis include a reaction temperature of 71°C, reaction time of 23 hours, and an enzyme amount of 1422 PLU, resulting in a molar conversion rate of 98% .

Chemical Reactions Analysis

Ethylhexyl ferulate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it back to ferulic acid and 2-ethylhexanol.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Ethylhexyl ferulate has a wide range of scientific research applications:

Mechanism of Action

Ethylhexyl ferulate exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by ultraviolet radiation. This helps to prevent oxidative damage to cellular components, including lipids, proteins, and DNA. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the activation of antioxidant defense mechanisms .

Comparison with Similar Compounds

Ethylhexyl ferulate is similar to other ferulic acid derivatives, such as ethyl ferulate and prenyl ferulate. it is unique in its enhanced lipophilicity, which improves its solubility in oil-based formulations and its effectiveness in protecting the skin from ultraviolet radiation. Other similar compounds include:

    Ferulic acid: The parent compound with strong antioxidant properties but lower lipophilicity.

    Ethyl ferulate: An ester derivative with similar antioxidant properties but different solubility characteristics.

    Prenyl ferulate:

This compound stands out due to its combination of strong antioxidant activity and improved solubility, making it a valuable ingredient in various applications.

Properties

CAS No.

391900-25-7

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3/b11-9+

InChI Key

VFRQPMMHAPIZIP-PKNBQFBNSA-N

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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